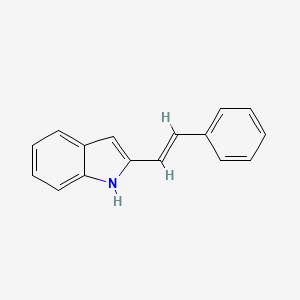

2-STYRYLINDOLE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-STYRYLINDOLE is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenylethenyl group attached to the indole nucleus, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-STYRYLINDOLE can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenylethenyl group onto the indole scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of strong acids like hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Cascade Reactions Involving Electrocyclization

A cascade reaction mechanism involving iodine catalysis has been reported for structurally related compounds, such as 2-styrylbenzaldehydes , which undergo nucleophilic addition followed by 4π-electrocyclization to form indenes . While this specific study focused on aldehyde-containing substrates, the principles may extend to 2-styrylindole if structural analogies permit:

-

Mechanism : The reaction begins with a nucleophilic addition (e.g., indole reacting with an aldehyde group), forming a carbocation intermediate. This intermediate undergoes a 4π-electrocyclization to yield indenes with trisubstituted double bonds, which can further transform into thermodynamically stable products .

-

Relevance to this compound : The presence of a conjugated styryl group in This compound suggests potential for similar electrocyclic rearrangements, though direct experimental evidence is limited.

Domino Michael Addition/Cyclopropanation

A domino reaction involving 2-(2-acylvinyl)indoles with styrylsulfonium salts under mild conditions has been demonstrated, yielding cyclopropamitosene analogues . While the exact structure of This compound differs, the reaction pathway offers insights into reactivity patterns:

-

Reaction Details :

-

Reagents : Styrylsulfonium salts (e.g., E-(2-phenylethenyl)dimethylsulfonium triflate).

-

Conditions : Mild temperatures and solvents (e.g., dichloromethane).

-

Products : Cyclopropa pyrrolo[1,2-a]indoles with complete diastereoselectivity.

-

Yield : High yields (e.g., 85–95%) under optimized conditions .

-

-

Key Features :

Table 1: Domino Reaction Pathway for 2-(2-Acylvinyl)indoles

| Reaction Phase | Key Step | Product | Yield Range |

|---|---|---|---|

| Michael Addition | Nucleophilic attack on the α,β-unsaturated ketone | Intermediate cyclopropane | – |

| Cyclopropanation | Ring-closing via sulfonium salt | Cyclopropamitosene analogue | 85–95% |

Photocatalytic Transformations

While not directly studied for This compound , photocatalytic methods have enabled intracellular indole synthesis from styryl aryl azides under visible light . This suggests potential for This compound to participate in light-driven reactions, though further research is needed.

Stability and Reactivity of the Styryl Group

The styryl group (CH₂=CH-Ph) in This compound is a conjugated system prone to electrocyclic reactions or cycloadditions under specific conditions. For example:

-

Electrocyclic Rearrangements : The conjugated system may undergo 4π- or 6π-electrocyclization under thermal or photochemical conditions, analogous to the cascade reaction in .

-

Cycloadditions : Potential for participation in [2+2] or [4+2] cycloadditions with dienophiles, though no direct evidence exists for This compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

2-Styrylindole derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression. For instance, a study demonstrated that specific this compound derivatives exhibited significant cytotoxicity against breast cancer cell lines, leading to cell death via mitochondrial pathways .

Antimicrobial Properties

Research has shown that 2-styrylindoles possess antimicrobial activity against a range of pathogens. These compounds have been evaluated for their effectiveness against bacteria and fungi, with some derivatives displaying potent inhibitory effects. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes .

Neuroprotective Effects

Recent studies suggest that this compound derivatives may offer neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease and Parkinson's disease. This neuroprotective effect is attributed to their ability to modulate signaling pathways involved in neuroinflammation .

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound has been explored as a potential material in the development of OLEDs due to its favorable photophysical properties. Its ability to emit light efficiently when doped into polymer matrices makes it an attractive candidate for enhancing the performance of OLED devices .

Polymer Composites

In materials science, this compound has been incorporated into polymer composites to improve mechanical properties and thermal stability. Research indicates that these composites exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

Fluorescent Probes

The compound has been utilized as a fluorescent probe in biochemical assays. Its interactions with biomolecules, such as bovine serum albumin (BSA), have been studied using fluorescence spectroscopy. These studies reveal insights into binding affinities and conformational changes upon interaction with target proteins, which are vital for drug design and development .

Detection of Doping Substances

Given the increasing interest in doping control in sports, this compound derivatives are being researched for their potential use in developing analytical methods for detecting prohibited substances. Their unique chemical properties may allow for the development of sensitive detection techniques that can be used in anti-doping laboratories .

Case Study 1: Anticancer Properties

A series of experiments were conducted on various this compound derivatives to evaluate their effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting that these compounds could serve as lead candidates for further development into anticancer drugs.

Case Study 2: Neuroprotective Effects

In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with specific this compound derivatives resulted in a significant reduction of pro-inflammatory cytokines and oxidative stress markers in neuronal cultures. This study highlights the potential therapeutic applications of these compounds in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 2-STYRYLINDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer or antimicrobial activities .

Comparación Con Compuestos Similares

- 2-phenylindole

- 3-phenylindole

- 2-methylindole

- 3-methylindole

Comparison: Compared to other indole derivatives, 2-STYRYLINDOLE is unique due to the presence of the phenylethenyl group, which enhances its chemical reactivity and biological activity. This structural feature allows it to participate in a broader range of chemical reactions and exhibit more potent biological effects .

Propiedades

Fórmula molecular |

C16H13N |

|---|---|

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

2-[(E)-2-phenylethenyl]-1H-indole |

InChI |

InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12,17H/b11-10+ |

Clave InChI |

IINBTRZAAVTTRD-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N2 |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3N2 |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.